molecular formula C8H7BrFNO B2967979 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone CAS No. 1260679-46-6

1-(4-Amino-2-bromo-5-fluorophenyl)ethanone

Cat. No.: B2967979
CAS No.: 1260679-46-6
M. Wt: 232.052
InChI Key: DMYQJQJGHRNJCZ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-bromo-5-fluorophenyl)ethanone is an organic compound characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different substituents replacing the amino, bromo, or fluoro groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-(4-Amino-2-bromo-5-fluorophenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4’-fluoroacetophenone
  • 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone
  • 4’-Bromo-2’-fluoroacetophenone

Comparison: 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-(4-amino-2-bromo-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYQJQJGHRNJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260679-46-6
Record name 1-(4-amino-2-bromo-5-fluorophenyl)ethanone
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